2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide
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Description
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H20N4O3S and its molecular weight is 384.45. The purity is usually 95%.
BenchChem offers high-quality 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Properties
Several studies focus on the synthesis and properties of related chemical structures, such as thieno[2,3-d]pyrimidines and their derivatives. For instance, research has explored the condensation reactions of thieno[2,3-d]pyrimidin-4-ones with aromatic aldehydes and furfural, leading to the synthesis of various substituted derivatives (Elmuradov, Bozorov, & Shakhidoyatov, 2011)(source). These methodologies could potentially be applied or adapted for the synthesis and modification of the compound , highlighting the compound's relevance in synthetic organic chemistry.
Biological Activity
Related research also investigates the biological activities of thieno[2,3-d]pyrimidine derivatives, which might indicate potential research applications for the compound . Studies on similar compounds have shown a range of biological activities, including antimicrobial and anticonvulsant effects (Severina et al., 2020)(source). Such findings suggest that compounds with the thieno[2,3-d]pyrimidine core structure, including the specific compound mentioned, could be of interest in pharmacological and medicinal chemistry research for the development of new therapeutic agents.
Structural Studies
The structural elucidation of related compounds, such as thieno[2,3-d]pyrimidine derivatives, through techniques like crystallography provides insights into their molecular configurations and potential interactions with biological targets (Subasri et al., 2017)(source). Understanding the structural aspects of these compounds can aid in the rational design of new molecules with enhanced activity and specificity for desired targets.
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-22-17-16(18(25)23(2)19(22)26)14(9-11-21-17)27-12-15(24)20-10-8-13-6-4-3-5-7-13/h3-7,9,11H,8,10,12H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWWBZVSVWTCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-phenethylacetamide |
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